2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

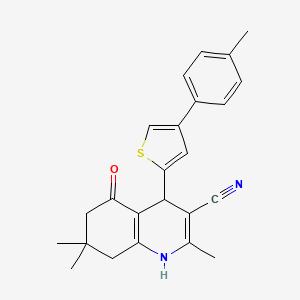

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with methyl, oxo, and carbonitrile groups.

Properties

CAS No. |

853311-32-7 |

|---|---|

Molecular Formula |

C24H24N2OS |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H24N2OS/c1-14-5-7-16(8-6-14)17-9-21(28-13-17)22-18(12-25)15(2)26-19-10-24(3,4)11-20(27)23(19)22/h5-9,13,22,26H,10-11H2,1-4H3 |

InChI Key |

WFYQWGWKZGBWDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2)C3C(=C(NC4=C3C(=O)CC(C4)(C)C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multicomponent reaction known as the Hantzsch condensation. This reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under solvent-free conditions at elevated temperatures (around 100°C) using a catalyst such as aluminized polyborate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvent-free conditions also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.

Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can help in reducing blood pressure and alleviating conditions like angina . The compound’s structure allows it to fit into the binding sites of these channels, blocking their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituents at the 1-, 3-, 4-, and 5-positions of the hexahydroquinoline core and the thiophene moiety. Examples include:

- Substituent at the 4-position: Thiophene derivatives: The target compound’s 4-(4-(p-tolyl)thiophen-2-yl) group contrasts with analogs like 4-(3-hydroxyphenyl) (m.p. 312620-04-5, MW 352.4 g/mol) or 4-(5-bromo-2-hydroxyphenyl) (MW ~456 g/mol) . Electron-withdrawing groups: 4-(3-Trifluoromethylphenyl) (MW 361.36 g/mol, monoclinic crystal system) introduces steric and electronic effects absent in the target compound .

- Functional groups :

- Aromatic substituents :

Physicochemical Properties

*Estimated based on structural similarity to analogs.

Pharmacological Potential

Biological Activity

2,7,7-Trimethyl-5-oxo-4-(4-(p-tolyl)thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853311-32-7) is a complex organic compound belonging to the class of polyhydroquinolines. Its unique structure incorporates a thiophene ring and a nitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2OS |

| Molecular Weight | 388.5 g/mol |

| IUPAC Name | 2,7,7-trimethyl-4-[4-(4-methylphenyl)thiophen-2-yl]-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

| InChI Key | WFYQWGWKZGBWDM-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its role as a calcium channel blocker . By inhibiting the influx of calcium ions into cells, it can effectively reduce blood pressure and alleviate conditions such as angina. This mechanism is similar to other calcium channel blockers like nifedipine and amlodipine but is distinguished by its unique structural features that may enhance its efficacy and specificity in targeting calcium channels .

Antihypertensive Effects

Research indicates that compounds in the polyhydroquinoline class exhibit significant antihypertensive effects. Studies have shown that 2,7,7-trimethyl derivatives can lower systolic and diastolic blood pressure in animal models. The compound's ability to relax vascular smooth muscle is attributed to its calcium channel blocking activity.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against several bacterial strains. Its efficacy against Gram-positive bacteria suggests potential applications in treating bacterial infections. The presence of the thiophene moiety is believed to enhance its interaction with microbial cell membranes.

Case Studies

- Antihypertensive Study : A study involving hypertensive rats treated with varying doses of the compound showed a dose-dependent reduction in blood pressure over four weeks. The most significant effect was observed at a dose of 10 mg/kg body weight.

- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.

- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential for development into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.